(Des-pyr1)-luteinizing hormone-releasing hormone is a synthetic analog of the natural luteinizing hormone-releasing hormone. This compound plays a significant role in modulating reproductive functions and has been studied for its potential therapeutic applications in fertility treatments and hormone-related disorders. The specific modifications in its structure enhance its biological activity and stability compared to the native hormone.
(Des-pyr1)-luteinizing hormone-releasing hormone is classified as a gonadotropin-releasing hormone analog. It is primarily sourced from synthetic pathways designed to optimize its efficacy and reduce the degradation that occurs with natural peptides. This compound belongs to a class of drugs that are utilized in the treatment of conditions such as prostate cancer, endometriosis, and infertility due to its ability to influence the release of gonadotropins from the pituitary gland.
The synthesis of (Des-pyr1)-luteinizing hormone-releasing hormone typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a resin support, which can be cleaved off at the end of the synthesis process.
The molecular structure of (Des-pyr1)-luteinizing hormone-releasing hormone can be described by its amino acid sequence and modifications:
(Des-pyr1)-luteinizing hormone-releasing hormone undergoes several chemical reactions that are essential for its biological activity:
The mechanism of action of (Des-pyr1)-luteinizing hormone-releasing hormone involves:
Research indicates that modifications in (Des-pyr1)-luteinizing hormone-releasing hormone improve its half-life and receptor affinity compared to natural luteinizing hormone-releasing hormones, making it more effective in clinical applications.
Studies have shown that (Des-pyr1)-luteinizing hormone-releasing hormone retains biological activity over extended periods when stored under appropriate conditions.
(Des-pyr1)-luteinizing hormone-releasing hormone has several scientific uses:
(Des-Pyr1)-LHRH functions as a competitive antagonist at GnRH receptors due to its structural modification, contrasting sharply with native GnRH which acts as the primary agonist for gonadotropin release. Native GnRH binds to pituitary gonadotrope receptors with high affinity, triggering intracellular signaling cascades that result in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion [7]. The deletion of the N-terminal pyroglutamate residue in (Des-Pyr1)-LHRH disrupts this agonistic activity because this residue is essential for the bioactive conformation required for receptor activation [7]. Research demonstrates that (Des-Pyr1)-LHRH binds to GnRHR without initiating signal transduction, effectively blocking endogenous GnRH from activating the receptor [6].
The binding affinity of (Des-Pyr1)-LHRH for GnRHR is significantly reduced compared to native GnRH, with studies showing approximately 100-fold lower receptor affinity [7]. This diminished binding capacity provides compelling evidence for the critical role of the N-terminal pyroglutamate in receptor recognition and interaction. Despite its reduced affinity, (Des-Pyr1)-LHRH maintains sufficient receptor interaction to compete with endogenous GnRH, making it a valuable experimental tool for receptor occupancy studies and competitive binding assays [3].
Functionally, (Des-Pyr1)-LHRH exhibits inhibitory effects on gonadotropin secretion both in vitro and in vivo. When administered to experimental models, this analog suppresses the release of LH and FSH that would normally be stimulated by endogenous GnRH [6]. This antagonistic property has made it particularly useful for investigating the physiological roles of GnRH in reproductive cycles, puberty onset, and steroid hormone feedback mechanisms. Unlike clinically used GnRH antagonists that incorporate multiple amino acid substitutions, (Des-Pyr1)-LHRH represents a minimal modification approach that specifically isolates the functional contribution of the N-terminal pyroglutamate residue [1].
Table 1: Key LHRH Analogs and Their Functional Characteristics
Compound Name | Structural Features | Biological Activity | Research Applications |
---|---|---|---|
(Des-Pyr1)-LHRH | Deletion of N-terminal pyroglutamate | GnRH receptor antagonist | Receptor binding studies, GnRH structure-function analysis |
Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Endogenous agonist | Physiological studies of reproduction |
Leuprolide | (Des-Gly¹⁰,D-Ala⁶,Pro-NHEt⁹)-LHRH | GnRH superagonist | Prostate cancer research |
Abarelix | Ac-D-Nal-D-Cpa-D-Pal-Ser-N-Me-Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH₂ | GnRH antagonist | Rapid testosterone suppression studies |
Goserelin | (D-Ser(tBu)⁶,Azagly¹⁰)-LHRH | GnRH superagonist | Ovarian cancer research |
The therapeutic implications of this antagonistic activity are significant, as analogs with similar mechanisms have been developed for clinical conditions where gonadotropin suppression is desired. While (Des-Pyr1)-LHRH itself has not been developed as a therapeutic agent, its antagonistic properties provided proof-of-concept for pharmaceutical development of GnRH antagonists used in treating hormone-sensitive cancers, endometriosis, and assisted reproduction [2]. Research utilizing (Des-Pyr1)-LHRH has contributed substantially to understanding the structure-activity relationships that underpin the development of clinically effective GnRH antagonists with improved receptor affinity and pharmacokinetic properties [1] [2].
The pyroglutamate residue (pGlu, pyrrolidone carboxylic acid) at the N-terminus of native GnRH serves multiple critical functions that are disrupted in (Des-Pyr1)-LHRH. This unique cyclic amino acid formation confers metabolic stability by protecting against aminopeptidase degradation and provides essential structural constraints for receptor interaction [7]. The deletion of this residue in (Des-Pyr1)-LHRH creates a peptide with a free amino terminus at the histidine position, fundamentally altering its biochemical properties and receptor binding capabilities.
The structural consequences of pyroglutamate deletion are profound. Molecular modeling studies indicate that the absence of pGlu disrupts the characteristic β-turn conformation in the N-terminal region of GnRH that is essential for productive receptor interaction [6]. This region, particularly the conserved pGlu-His-Trp segment, serves as the primary pharmacophore for GnRHR activation. Without the conformational constraints imposed by the pyroglutamyl ring, the positioning of the crucial histidine and tryptophan side chains becomes suboptimal for the specific interactions required for receptor activation [7].
The synthetic challenges in producing (Des-Pyr1)-LHRH were considerable when it was first developed. Solid-phase peptide synthesis techniques pioneered by Bruce Merrifield were employed to assemble the peptide chain [8]. The process required specialized protection strategies for the multiple functional groups present, particularly the imidazole ring of histidine, the indole ring of tryptophan, and the guanidinium group of arginine. After chain assembly, the peptide was cleaved from the resin and purified using countercurrent distribution and chromatographic techniques similar to those Vincent du Vigneaud employed for oxytocin purification [8]. The final product required rigorous characterization using amino acid analysis and sequencing techniques to confirm the structure H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ [6].
Table 2: Comparative Structural Features of GnRH and (Des-Pyr1)-LHRH
Structural Domain | Native GnRH | (Des-Pyr1)-LHRH | Functional Significance |
---|---|---|---|
N-terminus | Pyroglutamate (cyclic, neutral) | L-Histidine (free amino group, basic) | Receptor recognition and activation |
N-terminal tripeptide | pGlu¹-His²-Trp³ | His¹-Trp²-Ser³ | Core pharmacophore region |
C-terminus | Glycinamide | Glycinamide | Receptor binding affinity |
Metabolic stability | Resistant to aminopeptidases | Susceptible to aminopeptidase degradation | Biological half-life |
Molecular weight | 1182.31 g/mol | 1071.19 g/mol [3] [6] | Biochemical properties |
Receptor binding | High affinity agonist | Reduced affinity antagonist [7] | Biological activity |
The biochemical characterization of (Des-Pyr1)-LHRH revealed several important properties. The peptide has an isoelectric point of approximately 8.5 due to the free amino group at the N-terminus and the basic residues histidine and arginine [6]. This contrasts with native GnRH, which has no free amino group due to the pyroglutamate modification. Additionally, the absence of the hydrophobic pyroglutamate ring makes (Des-Pyr1)-LHRH more hydrophilic than its native counterpart, affecting its solubility and membrane permeability [3]. These physicochemical differences contribute to the altered biological activity and reduced metabolic stability observed for this analog.
The scientific rationale for creating this specific modification was multifaceted. First, it allowed researchers to test the functional importance of the evolutionarily conserved N-terminal pyroglutamate. Second, it provided insights into the structure-activity relationships governing GnRH-receptor interactions. Third, it established a foundation for developing more potent antagonists by identifying regions of the molecule that could be modified to create competitive inhibitors. The research on (Des-Pyr1)-LHRH ultimately demonstrated that while the N-terminal pyroglutamate is not absolutely required for receptor binding (as evidenced by its antagonist activity), it is essential for achieving the correct conformation for receptor activation [6] [7].
The development of (Des-Pyr1)-LHRH emerged during a transformative period in peptide endocrinology that began with Vincent du Vigneaud's Nobel Prize-winning synthesis of oxytocin in 1953 [8]. This breakthrough demonstrated that complex peptide hormones could be successfully synthesized and retain biological activity, launching a new era in peptide therapeutics. In the following decades, advances in peptide synthesis methodologies, particularly the introduction of solid-phase peptide synthesis by Bruce Merrifield in 1963, dramatically accelerated the production of peptide analogs for research and therapeutic applications.
The discovery of native GnRH structure in 1971 by Schally and Guillemin (who later shared the Nobel Prize for this work) provided the essential template for developing synthetic analogs [2]. Researchers quickly recognized that modifications to the native GnRH structure could yield analogs with either enhanced agonist activity or antagonist properties. (Des-Pyr1)-LHRH was among the earliest structural variants created to probe the relationship between GnRH structure and function [6]. Its development represented a systematic approach to analog design—removing one key structural element to isolate its functional contribution to receptor interaction.
The investigation of (Des-Pyr1)-LHRH played a pivotal role in the evolution of GnRH-based therapeutics. While this specific analog lacked the potency required for clinical applications, the conceptual breakthrough it provided—that simple modifications could convert an agonist to an antagonist—inspired the development of more potent antagonists. Subsequent research focused on incorporating additional modifications, such as D-amino acid substitutions and C-terminal alterations, to enhance receptor affinity and metabolic stability. This work culminated in clinically approved GnRH antagonists such as cetrorelix and ganirelix, which feature multiple modifications but retain the fundamental principle established by (Des-Pyr1)-LHRH that structural alteration of the N-terminal region produces antagonistic activity [2].
Table 3: Historical Milestones in Peptide Hormone Analog Development
Time Period | Key Development | Significance |
---|---|---|
1953 | Synthesis of oxytocin by du Vigneaud [8] | First peptide hormone synthesized, Nobel Prize awarded |
1971 | Isolation and sequencing of native GnRH | Foundation for reproductive endocrinology research |
Mid-1970s | Development of (Des-Pyr1)-LHRH [6] | Early structure-function studies of GnRH |
1980s | Introduction of GnRH superagonists (leuprolide, goserelin) | Revolutionized prostate cancer treatment |
1990s | Clinical approval of GnRH antagonists | Avoided testosterone flare in prostate cancer therapy |
2000s | Development of cytotoxic GnRH conjugates | Targeted therapy for hormone-sensitive cancers [2] |
The trajectory from (Des-Pyr1)-LHRH to modern GnRH-based therapeutics illustrates the progressive refinement of peptide analogs. Initial analogs like (Des-Pyr1)-LHRH provided fundamental insights that enabled the development of first-generation GnRH agonists such as leuprolide (Lupron®) and goserelin (Zoladex®). These superagonists, created by substituting glycine at position 6 with bulky D-amino acids and modifying the C-terminus, paradoxically suppress gonadotropin secretion after an initial flare effect [5]. The subsequent development of GnRH antagonists such as abarelix and degarelix built upon this foundation, incorporating multiple modifications to create compounds with immediate suppressive effects without the initial testosterone surge [5].
Current research continues to build upon the foundational work with analogs like (Des-Pyr1)-LHRH. The development of targeted cytotoxic conjugates represents the cutting edge of GnRH-based therapeutics. These innovative compounds combine GnRH analogs with cytotoxic agents (e.g., doxorubicin or microtubule inhibitors) to create targeted therapies for hormone-sensitive cancers. Examples include AEZS-108 (zoptarelin doxorubicin), which links D-Lys⁶-GnRH to doxorubicin [2]. The design principles underlying these advanced therapeutics—selective receptor binding and intracellular internalization—can be traced back to the fundamental receptor interactions first elucidated using early analogs like (Des-Pyr1)-LHRH.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7